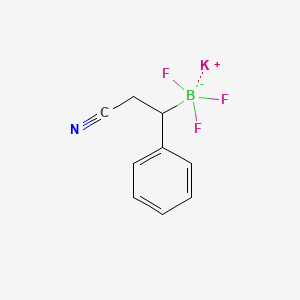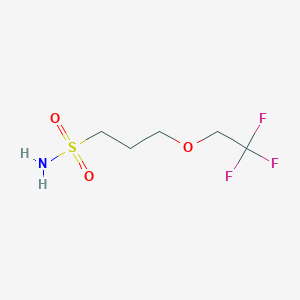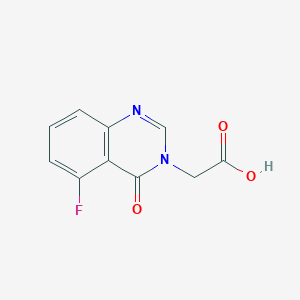
Potassium (2-cyano-1-phenylethyl)trifluoroboranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (2-cyano-1-phenylethyl)trifluoroboranuide is an organoboron compound that has garnered attention in the field of organic chemistry due to its unique properties and versatile applications. This compound consists of a potassium cation and a complex anion, where a boron atom is bonded to three fluorine atoms and a carbon group with a cyano group attached to the phenyl ring. The presence of the electron-withdrawing cyano group enhances the reactivity of the phenyl ring, making it a valuable reagent in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of potassium (2-cyano-1-phenylethyl)trifluoroboranuide typically involves the reaction of 2-cyano-1-phenylethylboronic acid with potassium bifluoride (KHF2). This reaction is carried out under mild conditions, often at room temperature, to yield the desired trifluoroboranuide salt . The general reaction scheme is as follows:
2-cyano-1-phenylethylboronic acid+KHF2→Potassium (2-cyano-1-phenylethyl)trifluoroboranuide
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (2-cyano-1-phenylethyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic acids or their derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The presence of the cyano group makes the phenyl ring a good nucleophile, allowing for substitution reactions with various electrophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions to facilitate the formation of carbon-carbon bonds.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used in reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation and reduction reactions can produce various oxidized or reduced derivatives of the starting material .
Applications De Recherche Scientifique
Potassium (2-cyano-1-phenylethyl)trifluoroboranuide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism by which potassium (2-cyano-1-phenylethyl)trifluoroboranuide exerts its effects involves the activation of the phenyl ring by the electron-withdrawing cyano group. This activation enhances the nucleophilicity of the phenyl ring, allowing it to participate in various chemical reactions. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium (2-cyanophenyl)trifluoroborate: Similar in structure but lacks the ethyl group attached to the phenyl ring.
Potassium (2-cyano-2,2-dimethylethyl)trifluoroboranuide: Contains a dimethyl group instead of the phenylethyl group.
Uniqueness
Potassium (2-cyano-1-phenylethyl)trifluoroboranuide is unique due to the presence of the phenylethyl group, which provides distinct reactivity and stability compared to other similar compounds. The electron-withdrawing cyano group further enhances its nucleophilicity, making it a valuable reagent in various chemical reactions .
Propriétés
Formule moléculaire |
C9H8BF3KN |
|---|---|
Poids moléculaire |
237.07 g/mol |
Nom IUPAC |
potassium;(2-cyano-1-phenylethyl)-trifluoroboranuide |
InChI |
InChI=1S/C9H8BF3N.K/c11-10(12,13)9(6-7-14)8-4-2-1-3-5-8;/h1-5,9H,6H2;/q-1;+1 |
Clé InChI |
CITASEMYISZNQI-UHFFFAOYSA-N |
SMILES canonique |
[B-](C(CC#N)C1=CC=CC=C1)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-tert-butyl 2-methyl (2S)-4-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate](/img/structure/B13475531.png)

methyl-lambda6-sulfanone dihydrochloride](/img/structure/B13475540.png)


amine hydrochloride](/img/structure/B13475559.png)

![1-[4-(4-Bromophenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B13475567.png)


![rac-[(1R,2R)-2-aminocyclobutyl]methanesulfonamide hydrochloride](/img/structure/B13475579.png)
